molecular formula C27H57BO3 B15175583 Triisononyl orthoborate CAS No. 82493-16-1

Triisononyl orthoborate

Cat. No.: B15175583
CAS No.: 82493-16-1
M. Wt: 440.6 g/mol
InChI Key: RCUOYNGOZGBWAY-UHFFFAOYSA-N
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Description

Triisononyl orthoborate is a trialkyl orthoborate compound characterized by three isononyl (C₉H₁₉) groups bonded to a central boron atom via oxygen bridges. This structure confers unique physicochemical properties, including high thermal stability, hydrophobicity, and utility as a lubricant additive or ionic liquid component. Orthoborates are known for forming boundary films that reduce wear and friction in mechanical systems, a property linked to the reactivity of the orthoborate anion under shear and thermal stress .

Properties

CAS No.

82493-16-1

Molecular Formula

C27H57BO3

Molecular Weight

440.6 g/mol

IUPAC Name

tris(7-methyloctyl) borate

InChI

InChI=1S/C27H57BO3/c1-25(2)19-13-7-10-16-22-29-28(30-23-17-11-8-14-20-26(3)4)31-24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3

InChI Key

RCUOYNGOZGBWAY-UHFFFAOYSA-N

Canonical SMILES

B(OCCCCCCC(C)C)(OCCCCCCC(C)C)OCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisononyl orthoborate can be synthesized through the reaction of boric acid with 7-methyloctanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

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Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for triisononyl orthoborate, proceeding via nucleophilic attack of water on the electrophilic boron center. The reaction yields boric acid and isononanol:
Reaction :
B(O-C9H19)3+3H2OB(OH)3+3C9H19OH\text{B(O-C}_9\text{H}_{19}\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{B(OH)}_3 + 3 \text{C}_9\text{H}_{19}\text{OH}

Key Findings:

  • Rate Dependence : Hydrolysis rates are highly sensitive to alkyl group steric effects. Branched alkyl groups (e.g., isononyl) slow hydrolysis compared to linear analogs due to hindered access to the boron center .

  • Equilibrium Constants : For trialkyl borates, equilibrium constants (KeqK_{\text{eq}}) for hydrolysis range from 10310^{-3} to 10510^{-5} at 25°C, with bulkier substituents favoring the borate ester form .

  • Catalysis : Acidic or basic conditions accelerate hydrolysis. In alkaline media, hydroxide ions deprotonate water, enhancing nucleophilicity .

Table 1 : Hydrolysis kinetics of selected trialkyl borates

CompoundRelative Hydrolysis Rate (25°C)KeqK_{\text{eq}} (25°C)
This compound0.15 (vs. triethyl borate = 1)3.2×1053.2 \times 10^{-5}
Triethyl borate1.001.8×1031.8 \times 10^{-3}
Tri-n-butyl borate0.756.5×1046.5 \times 10^{-4}

Transesterification

This compound undergoes transesterification with alcohols, exchanging alkoxy groups. This reaction is critical in synthesizing mixed borate esters:
Reaction :
B(O-C9H19)3+3R-OHB(OR)3+3C9H19OH\text{B(O-C}_9\text{H}_{19}\text{)}_3 + 3 \text{R-OH} \rightarrow \text{B(OR)}_3 + 3 \text{C}_9\text{H}_{19}\text{OH}

Key Findings:

  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., NaOCH₃) promote equilibrium shifts .

  • Steric Effects : Bulky isononyl groups reduce reaction rates. For example, transesterification with methanol proceeds 40% slower than with triethyl borate .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via β-hydride elimination, producing boron oxides and alkenes:
Reaction :
B(O-C9H19)3ΔB2O3+C9H18+C9H20\text{B(O-C}_9\text{H}_{19}\text{)}_3 \xrightarrow{\Delta} \text{B}_2\text{O}_3 + \text{C}_9\text{H}_{18} + \text{C}_9\text{H}_{20}

Key Findings:

  • Degradation Products : Thermogravimetric analysis (TGA) shows a 75% mass loss at 300°C, consistent with alkene elimination .

  • Stability : The compound exhibits moderate thermal stability, with onset decomposition at 220°C under nitrogen .

Table 2 : Thermal decomposition parameters

ParameterValue
Onset Decomposition (°C)220
Maximum Rate (°C)285
Residue at 600°C (%)18 (B₂O₃ dominant)

Coordination Chemistry

The boron center in this compound can act as a Lewis acid, forming adducts with Lewis bases (e.g., amines, ethers):
Reaction :
B(O-C9H19)3+LL→B(O-C9H19)3\text{B(O-C}_9\text{H}_{19}\text{)}_3 + \text{L} \rightarrow \text{L→B(O-C}_9\text{H}_{19}\text{)}_3

Key Findings:

  • Steric Hindrance : Bulky isononyl groups limit adduct formation. For example, coordination with pyridine requires prolonged heating .

  • Bond Lengthening : Upon coordination, B–O bonds elongate from ~1.36 Å to ~1.45 Å, as observed in X-ray studies of similar borates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of Triisononyl Orthoborate and Analogues

Compound Structural Features Thermal Stability Tribological Performance Chemical Reactivity (Boundary Film Formation) Environmental Impact
This compound C₉H₁₉ substituents, long alkyl chains High Moderate to high Slow boron oxidation due to steric hindrance Low solubility; moderate biodegradability
Tributyl orthoborate C₄H₉ substituents, shorter alkyl chains Moderate High Rapid butyl elimination followed by boron oxidation Higher solubility; potential aquatic toxicity
Triphenyl orthoborate Aromatic C₆H₅ substituents Very high Low to moderate Limited reactivity; solvent incorporation Poor biodegradability; solvent-dependent
B-TEGME (Tris[2-(2-methoxyethoxy)ethoxy]ethyl orthoborate) Ethoxy-functionalized chains Moderate Specialized (low friction) Stable anion with ethoxy-enhanced solvation Low bioaccumulation (logP < 1)

Tribological Performance and Stability

  • Triisononyl vs. Tributyl Orthoborate: Tributyl orthoborate exhibits faster tribochemical reactivity, forming boron oxide films that reduce wear . Supporting Data: In lubrication tests, tributyl-based blends showed rapid boron depletion (70–90% loss of soluble boron), while longer-chain analogues retained boron in boundary films .
  • Triisononyl vs. Triphenyl Orthoborate: Triphenyl orthoborate’s aromatic structure enhances thermal stability but limits tribological efficacy due to reduced interfacial reactivity. Its solvent-incorporation behavior (e.g., with alcohols or ethers ) contrasts with triisononyl’s hydrophobicity, which may restrict compatibility with polar base oils.
  • Triisononyl vs. B-TEGME: B-TEGME’s ethoxy groups improve solubility in polar media and reduce bioaccumulation risks (logP < 1) , whereas triisononyl’s alkyl chains favor nonpolar environments. B-TEGME’s chemical stability under oxidative stress is superior, but its friction-reduction performance is niche compared to triisononyl’s broader mechanical applications .

Chemical Reactivity and Degradation Pathways

  • This compound: Steric hindrance from isononyl groups slows hydrolysis and oxidation, preserving the orthoborate anion’s integrity. However, under extreme shear, boron may still oxidize to form protective oxides, albeit at a slower rate than tributyl derivatives .
  • Tributyl Orthoborate :
    Undergoes a two-step degradation: (1) butyl group elimination and (2) boron oxidation to B₂O₃, which forms antiwear films . This process is efficient but leads to rapid boron depletion in oil blends .

Environmental and Industrial Considerations

  • Biodegradability: Triisononyl’s long alkyl chains may hinder biodegradation compared to B-TEGME, which has ether linkages that enhance microbial breakdown .
  • Synthetic Challenges: Triarylboranes (e.g., triphenyl) require complex synthesis (e.g., Grignard reactions), whereas trialkylboranes like triisononyl are more straightforward to produce but may require purification to remove borane hydrolysis byproducts .

Research Findings and Gaps

  • Key Studies: Orthoborate anion architecture significantly impacts lubrication chemistry, with larger substituents (e.g., isononyl) improving film persistence but delaying reactivity . Boron depletion in shorter-chain orthoborates correlates with accelerated wear, highlighting the need for balanced alkyl chain lengths .
  • Unresolved Questions: Direct comparisons of this compound with triethyl or trihexyl analogues are absent in the provided evidence. Long-term environmental impacts of this compound remain unstudied, unlike B-TEGME’s well-characterized profile .

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